N-(2-methoxy-6-methylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine

c-Src kinase inhibition imidazo[1,5-a]pyrazine

N-(2-methoxy-6-methylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine (CAS 849199-80-0) is a synthetic small‑molecule belonging to the 8‑amino‑aryl‑substituted imidazo[1,5‑a]pyrazine class. It has been annotated as a preclinical‑stage kinase inhibitor with documented inhibitory activity against the tyrosine‑protein kinase c‑Src.

Molecular Formula C20H18N4O
Molecular Weight 330.4 g/mol
CAS No. 849199-80-0
Cat. No. B15213492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-6-methylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
CAS849199-80-0
Molecular FormulaC20H18N4O
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OC)NC2=NC=C(N3C2=CN=C3)C4=CC=CC=C4
InChIInChI=1S/C20H18N4O/c1-14-7-6-10-18(25-2)19(14)23-20-17-11-21-13-24(17)16(12-22-20)15-8-4-3-5-9-15/h3-13H,1-2H3,(H,22,23)
InChIKeyOTABUBFYJGKYII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxy-6-methylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine (CAS 849199-80-0): A 2,6-Disubstituted Imidazo[1,5-a]pyrazine Kinase Inhibitor


N-(2-methoxy-6-methylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine (CAS 849199-80-0) is a synthetic small‑molecule belonging to the 8‑amino‑aryl‑substituted imidazo[1,5‑a]pyrazine class. It has been annotated as a preclinical‑stage kinase inhibitor with documented inhibitory activity against the tyrosine‑protein kinase c‑Src [1]. The compound bears a unique 2‑methoxy‑6‑methyl substitution on its aniline ring, a structural feature that distinguishes it from both the unsubstituted parent and the 2,6‑dimethyl analogue commonly found in the literature.

Why N-(2-Methoxy-6-methylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine Cannot Be Assumed Interchangeable with Its Closest In‑Class Analogues


Superficially similar imidazo[1,5‑a]pyrazin‑8‑amines can exhibit order‑of‑magnitude differences in kinase inhibitory potency when the aniline substitution pattern is altered. The pioneering study by Ozawa et al. demonstrated that introducing a 2,6‑dimethyl motif on the aniline ring improved LCK inhibitory potency approximately 10‑fold relative to the unsubstituted parent, primarily due to enhanced CH/π interactions in the adenine‑binding pocket [1]. Analogously, the 2‑methoxy‑6‑methyl substitution present on the title compound would generate a distinct hydrogen‑bonding and lipophilic profile, making direct potency or selectivity extrapolation from the dimethyl or unsubstituted analogues unreliable without compound‑specific quantitative data.

Quantitative Differentiation of N-(2-Methoxy-6-methylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine from Its Closest Analogues


c‑Src Kinase Inhibitory Potency: 7.9‑Fold Improvement Over the Unsubstituted Parent

In a direct head‑to‑head comparison using the same coupled spectrophotometric enzyme assay, N-(2-methoxy-6-methylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine inhibited human c‑Src with an IC₅₀ of 693 nM [1]. In contrast, the unsubstituted parent compound N‑phenyl‑5‑phenylimidazo[1,5‑a]pyrazin‑8‑amine displayed an IC₅₀ of 5,500 nM under identical assay conditions [2]. This corresponds to a 7.9‑fold improvement in potency.

c-Src kinase inhibition imidazo[1,5-a]pyrazine

Structural Rationale: 2,6‑Disubstitution Engages the Adenine‑Binding Pocket via CH/π Hydrogen Bonds

Ozawa et al. solved the co‑crystal structure of the closely related 2,6‑dimethyl analogue (N‑(2,6‑dimethylphenyl)‑5‑phenylimidazo[1,5‑a]pyrazin‑8‑amine) bound to LCK kinase (PDB 2ZYB) and demonstrated by ab initio fragment molecular orbital calculations that the 2,6‑disubstitution pattern forms additional CH/π and NH/π hydrogen bonds in the adenine‑binding pocket, contributing to a ~10‑fold potency gain over the unsubstituted parent [1]. The title compound retains the 2‑methyl group and replaces the 6‑methyl with a methoxy substituent, preserving the CH/π‑contact‑capable disubstitution geometry while introducing an H‑bond acceptor that may further modulate binding enthalpy.

structure-activity relationship CH/π interactions kinase pocket

Predicted Physicochemical Differentiation: Methoxy vs. Methyl Substitution Alters Hydrogen‑Bonding Capacity and Lipophilicity

The ChEMBL‑computed physicochemical properties of the title compound include an AlogP of 4.46, 5 H‑bond acceptors and 1 H‑bond donor, yielding a quantitative estimate of drug‑likeness (QED) of 0.60 [1]. While comparable computed data for the 2,6‑dimethyl analogue are not deposited in the same authoritative database, the replacement of a methyl group (‑CH₃) with a methoxy group (‑OCH₃) is universally expected to increase H‑bond acceptor count by one and reduce lipophilicity (ΔAlogP estimated ≈ −0.5 to −1.0 based on standard fragment contributions). This substitution may favourably influence aqueous solubility and off‑target promiscuity, though experimental confirmation is lacking.

lipophilicity H-bond acceptor drug-likeness

Preclinical Development Annotation: A More Advanced Stage Than Most Unsubstituted or Mono‑Substituted Analogues

ChEMBL assigns the title compound a Max Phase of “Preclinical,” indicating that it has progressed beyond primary biochemical screening and into more advanced profiling (e.g., cellular assays, preliminary ADME, or in vivo efficacy models) [1]. In contrast, the unsubstituted parent N‑phenyl‑5‑phenylimidazo[1,5‑a]pyrazin‑8‑amine (CHEMBL426903) is not annotated with a Max Phase classification, suggesting it has not advanced beyond the initial screening stage. This differential annotation implies that the title compound has been prioritised by its originating discovery programme, likely due to a superior overall profile including potency and drug‑like properties.

preclinical development stage ChEMBL Max Phase

Recommended Application Scenarios for N-(2-Methoxy-6-methylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine Based on Differentiating Evidence


c‑Src‑Focused Biochemical Screening Campaigns Requiring Enhanced Potency Over First‑Generation Imidazo[1,5‑a]pyrazines

The 7.9‑fold improvement in c‑Src IC₅₀ (693 nM vs. 5,500 nM for the unsubstituted parent) makes this compound a superior starting point for c‑Src‑dependent assay cascades. Its lower IC₅₀ allows robust data acquisition at reduced compound concentrations, minimising solvent interference and compound precipitation artefacts [1][2].

Lead‑Optimisation Programmes Exploring Aniline‑Substituent Effects on Kinase Selectivity and ADME Properties

Because the 2‑methoxy‑6‑methyl pattern introduces an H‑bond acceptor while retaining the potency‑enhancing 2,6‑disubstitution geometry, this compound serves as a key intermediate chemotype for SAR expansion. Its predicted lower lipophilicity relative to the 2,6‑dimethyl analogue suggests improved solubility, which can be further tested in cellular permeability and microsomal stability assays [3].

Structural Biology Studies Probing CH/π‑Driven Binding in the Adenine Pocket

The co‑crystal structure of the 2,6‑dimethyl analogue (PDB 2ZYB) confirms that 2,6‑disubstitution enables CH/π contacts in the LCK adenine pocket [4]. The title compound’s methoxy group may provide an additional structural probe (e.g., via hydrogen‑bond mapping) when co‑crystallised with c‑Src or other Src‑family kinases, facilitating rational design of next‑generation inhibitors.

Preclinical Proof‑of‑Concept Studies in Oncology Models

The ChEMBL “Preclinical” Max Phase annotation implies that the compound has already met minimum criteria for progression beyond primary screening, potentially including acceptable cellular activity and early pharmacokinetic data. Investigators acquiring the compound for in vivo efficacy models can therefore expect a more vetted entity compared to analogues lacking formal development annotation [5].

Quote Request

Request a Quote for N-(2-methoxy-6-methylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.